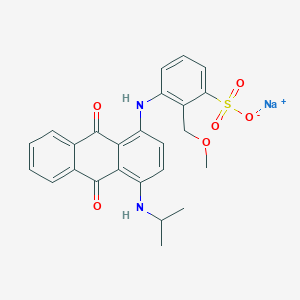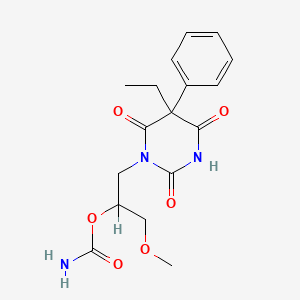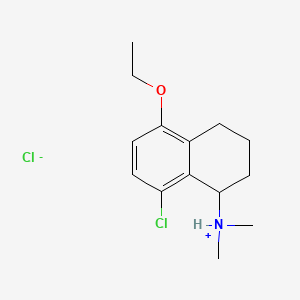![molecular formula C39H72O6 B13765178 Propylene bis[3-Octyloxiran-2-octanoate] CAS No. 67860-05-3](/img/structure/B13765178.png)
Propylene bis[3-Octyloxiran-2-octanoate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylene bis[3-Octyloxiran-2-octanoate] is a chemical compound with the molecular formula C39H72O6. It is known for its unique structure, which includes two oxirane rings and long alkyl chains. This compound is used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propylene bis[3-Octyloxiran-2-octanoate] typically involves the reaction of propylene glycol with 3-octyloxiran-2-octanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of Propylene bis[3-Octyloxiran-2-octanoate] is scaled up using large reactors. The reaction conditions are optimized to maximize the yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and other parameters to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Propylene bis[3-Octyloxiran-2-octanoate] undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The alkyl chains can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Diols are the major products.
Reduction: Alcohols are formed.
Substitution: Various substituted products depending on the reagents used.
Applications De Recherche Scientifique
Propylene bis[3-Octyloxiran-2-octanoate] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of Propylene bis[3-Octyloxiran-2-octanoate] involves its interaction with molecular targets such as enzymes and receptors. The oxirane rings can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propylene glycol bis(9,10-epoxystearate)
- 1,2-Propylene glycol bis(9,10-epoxystearate)
- Oxiraneoctanoic acid, 3-octyl-, 1-methyl-1,2-ethanediyl ester
Uniqueness
Propylene bis[3-Octyloxiran-2-octanoate] is unique due to its specific structure, which includes two oxirane rings and long alkyl chains. This structure imparts unique chemical properties, making it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
67860-05-3 |
|---|---|
Formule moléculaire |
C39H72O6 |
Poids moléculaire |
637.0 g/mol |
Nom IUPAC |
2-[8-(3-octyloxiran-2-yl)octanoyloxy]propyl 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C39H72O6/c1-4-6-8-10-14-20-26-34-36(44-34)28-22-16-12-18-24-30-38(40)42-32-33(3)43-39(41)31-25-19-13-17-23-29-37-35(45-37)27-21-15-11-9-7-5-2/h33-37H,4-32H2,1-3H3 |
Clé InChI |
GQIQPZPZQNIQGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC2C(O2)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


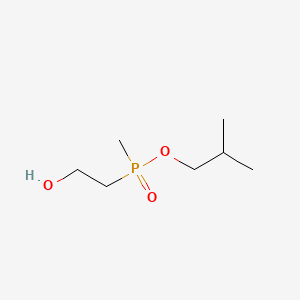
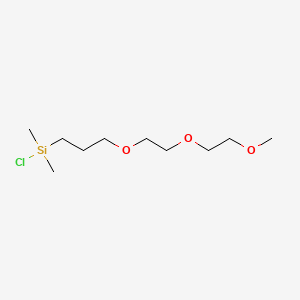
![Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)

![7,12-Dipropylbenzo[a]anthracene](/img/structure/B13765126.png)
![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)
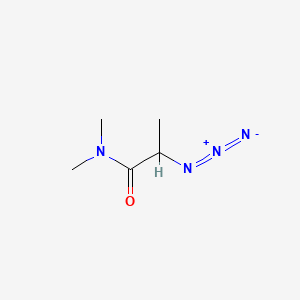

![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)
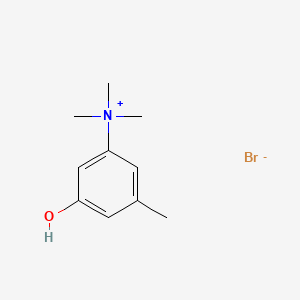
![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
